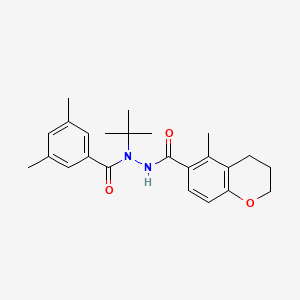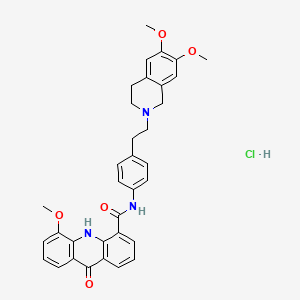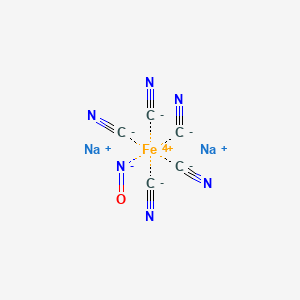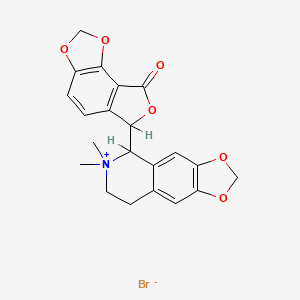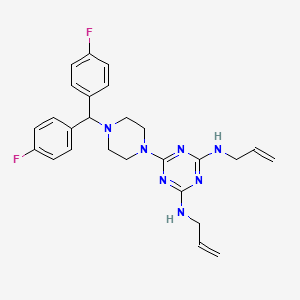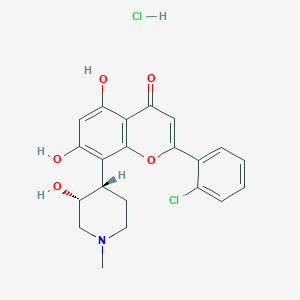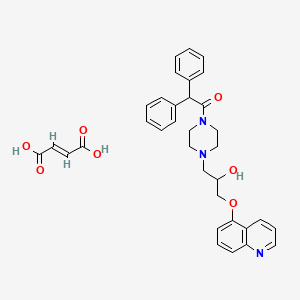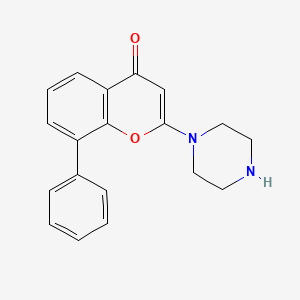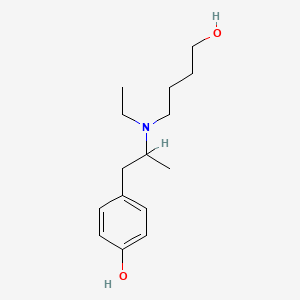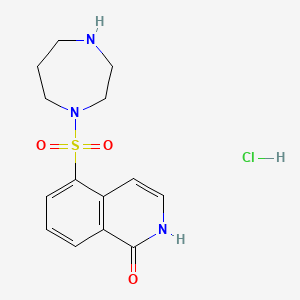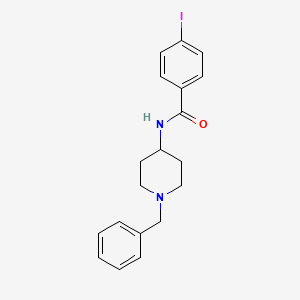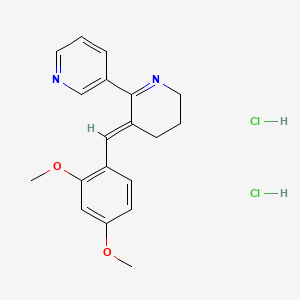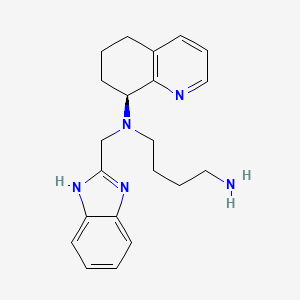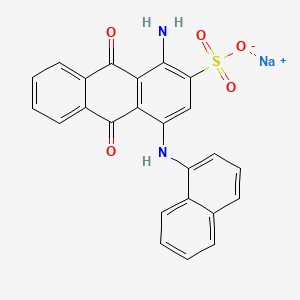
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
概要
説明
Sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate, or SNA, is an organic compound that has been used in a variety of scientific research applications. SNA is a sulfonated derivative of anthracene, and is an important tool for biochemistry, pharmacology, and other scientific disciplines. This compound has a variety of interesting properties, including its ability to form complexes with metal ions, its fluorescence properties, and its ability to be used as a fluorescent marker.
科学的研究の応用
SNA has been used in a variety of scientific research applications, including in vivo and in vitro studies. In vivo studies involve the use of SNA in living organisms, while in vitro studies involve the use of SNA in cell cultures or other laboratory settings.
In Vivo
In vivo studies of SNA have been conducted in a variety of organisms, including mice and rats. These studies have focused on the effects of SNA on various biological processes, such as the regulation of gene expression, cell growth and differentiation, and the metabolism of drugs. In addition, SNA has been used in studies of immune system function and cancer.
In Vitro
In vitro studies of SNA have been conducted in cell cultures and other laboratory settings. These studies have focused on the effects of SNA on cellular processes, such as cell proliferation, apoptosis, and gene expression. In addition, SNA has been used to study the effects of drugs on cells and to study the effects of toxins on cells.
作用機序
The mechanism of action of SNA is not fully understood. However, it is believed that SNA binds to metal ions, such as calcium and magnesium, and forms complexes that can interact with proteins and other molecules. In addition, SNA has been shown to interact with DNA and RNA, and it is thought that this interaction may be involved in the regulation of gene expression.
生物活性
SNA has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, SNA has been shown to inhibit the growth of bacteria, fungi, and parasites.
生化学的および生理学的効果
SNA has been shown to have a variety of biochemical and physiological effects. For example, SNA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and to alter the expression of genes involved in cell growth and differentiation. In addition, SNA has been shown to affect the activity of neurotransmitters, hormones, and other signaling molecules.
実験室実験の利点と制限
The use of SNA in lab experiments has a number of advantages and limitations. One advantage is that SNA is relatively inexpensive and easy to obtain. In addition, SNA is relatively stable and can be used in a variety of laboratory settings. However, SNA is not water-soluble and is not easily absorbed by cells, which can limit its use in certain experiments.
将来の方向性
The use of SNA in scientific research is still in its early stages, and there are many potential future directions for research. One potential direction is the use of SNA as a fluorescent marker to study the structure and function of proteins and other molecules. In addition, SNA could be used to study the regulation of gene expression, cell growth and differentiation, and the metabolism of drugs. Furthermore, SNA could be used to study the effects of toxins on cells and to develop new drugs and treatments. Finally, SNA could be used to study the effects of drugs on the immune system and to develop new treatments for cancer.
特性
IUPAC Name |
sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBABILSRPNHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-(1-naphthyl)aminoanthraquinone-2-sulfonic acid sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



